Cas no 130369-36-7 (benzyl N-(3-oxocyclobutyl)carbamate)
benzyl N-(3-oxocyclobutyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl 3-oxocyclobutylcarbamate
- Benzyl (3-oxocyclobutyl)carbamate
- N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone
- benzyl N-(3-oxocyclobutyl)carbamate
- (3-Oxocyclobutyl)carbamic acid phenylmethyl ester
- (3-Oxo-cyclobutyl)-carbamic acid benzyl ester
- Carbamic acid, N-(3-oxocyclobutyl)-, phenylmethyl ester
- AC-25278
- AKOS015855269
- 3-Z-Amino-cyclobutanone
- PB18034
- SCHEMBL359650
- Benzyl(3-oxocyclobutyl)carbamate
- CS-0018923
- GS-4250
- FT-0733752
- DTXSID50599999
- 130369-36-7
- 3-(Cbz-amino)cyclobutanone
- EN300-177750
- SY067322
- A888760
- AM20020385
- MFCD13152267
- J-519793
- PSAMWNBBHLUISE-UHFFFAOYSA-N
- DB-012833
-
- MDL: MFCD13152267
- Inchi: 1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
- InChI Key: PSAMWNBBHLUISE-UHFFFAOYSA-N
- SMILES: O=C1CC(C1)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 219.09000
- Monoisotopic Mass: 219.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4A^2
- XLogP3: 1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.22
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.563
- PSA: 55.40000
- LogP: 2.03520
- Vapor Pressure: No data available
benzyl N-(3-oxocyclobutyl)carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
benzyl N-(3-oxocyclobutyl)carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
benzyl N-(3-oxocyclobutyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858872-1g |
Benzyl 3-Oxocyclobutylcarbamate |
130369-36-7 | ≥97% | 1g |
¥252.00 | 2022-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2701-50g |
BENZYL 3-OXOCYCLOBUTYLCARBAMATE |
130369-36-7 | 95% | 50g |
$585 | 2023-09-07 | |
| TRC | B315753-50mg |
Benzyl 3-Oxocyclobutylcarbamate |
130369-36-7 | 50mg |
45.00 | 2021-08-17 | ||
| TRC | B315753-100mg |
Benzyl 3-Oxocyclobutylcarbamate |
130369-36-7 | 100mg |
60.00 | 2021-08-17 | ||
| TRC | B315753-500mg |
Benzyl 3-Oxocyclobutylcarbamate |
130369-36-7 | 500mg |
110.00 | 2021-08-17 | ||
| Fluorochem | 075495-250mg |
3-Z-Amino-cyclobutanone |
130369-36-7 | 95% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 075495-1g |
3-Z-Amino-cyclobutanone |
130369-36-7 | 95% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 075495-5g |
3-Z-Amino-cyclobutanone |
130369-36-7 | 95% | 5g |
£110.00 | 2022-03-01 | |
| Fluorochem | 075495-10g |
3-Z-Amino-cyclobutanone |
130369-36-7 | 95% | 10g |
£183.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EL278-1g |
benzyl N-(3-oxocyclobutyl)carbamate |
130369-36-7 | 97% | 1g |
234.0CNY | 2021-07-13 |
benzyl N-(3-oxocyclobutyl)carbamate Suppliers
benzyl N-(3-oxocyclobutyl)carbamate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on benzyl N-(3-oxocyclobutyl)carbamate
Comprehensive Overview of Benzyl N-(3-oxocyclobutyl)carbamate (CAS No. 130369-36-7): Properties, Applications, and Industry Insights
Benzyl N-(3-oxocyclobutyl)carbamate (CAS No. 130369-36-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. The compound belongs to the class of carbamate derivatives, which are widely explored for their versatility in drug design and material science. Its molecular formula, C12H13NO3, highlights a cyclobutyl ketone core functionalized with a benzyl carbamate group, making it a valuable intermediate for synthesizing bioactive molecules.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like benzyl N-(3-oxocyclobutyl)carbamate. Researchers are leveraging computational tools to predict its reactivity and potential applications, addressing common queries such as "How is carbamate used in medicinal chemistry?" or "What are the synthetic routes for cyclobutyl ketone derivatives?" These topics align with the growing demand for sustainable and efficient synthetic methodologies in the pharmaceutical industry.
The compound’s physicochemical properties include a moderate molecular weight (219.24 g/mol) and a polar surface area (53.09 Ų), suggesting good solubility in organic solvents like dichloromethane and ethyl acetate. Such characteristics make it suitable for cross-coupling reactions and peptide modifications, frequently discussed in forums on organic synthesis optimization. Its 3-oxocyclobutyl moiety is particularly noteworthy, as strained ring systems are increasingly studied for their conformational effects on drug potency.
In the context of high-throughput screening, benzyl N-(3-oxocyclobutyl)carbamate has been explored as a building block for protease inhibitors and kinase modulators. Industry reports highlight its role in fragment-based drug design, answering questions like "Which heterocycles are trending in 2024 drug development?" Additionally, its stability under mild acidic conditions makes it a candidate for prodrug strategies, a hot topic in targeted drug delivery research.
From a commercial perspective, suppliers often list this compound under keywords such as "130369-36-7 supplier" or "buy benzyl carbamate derivatives," reflecting its niche but growing market. Analytical data, including HPLC purity and NMR spectra, are critical for quality assurance, addressing the demand for transparency in fine chemical procurement. Regulatory compliance with REACH and GMP standards further enhances its appeal for industrial applications.
Emerging studies also link cyclobutyl-containing compounds to advancements in photopharmacology, where light-responsive molecules are engineered for precision therapeutics. This aligns with searches like "How to modify carbamates for photoactivation?"—a testament to the interdisciplinary relevance of CAS No. 130369-36-7. Future directions may include its integration into bioconjugation techniques or catalysis, areas frequently highlighted in ACS journal publications.
In summary, benzyl N-(3-oxocyclobutyl)carbamate exemplifies the intersection of structural innovation and applied chemistry. Its adaptability to diverse synthetic pathways and alignment with trending research themes ensure sustained interest across academic and industrial sectors. For researchers, it represents a promising scaffold to address challenges in molecular diversity and therapeutic efficacy.
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